2-Azido-4-methylbenzonitrile

Description

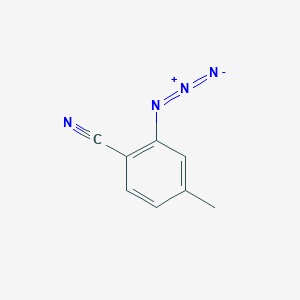

2-Azido-4-methylbenzonitrile (C₈H₅N₄CH₃) is an aromatic compound featuring an azide (-N₃) group at the 2-position and a methyl (-CH₃) group at the 4-position of a benzonitrile scaffold. This molecule is of interest in organic synthesis and materials science due to the reactivity of the azide group, which enables participation in click chemistry (e.g., Huisgen cycloaddition) and photochemical applications. For example, bromo- or iodo-precursors react with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) under controlled conditions .

Properties

Molecular Formula |

C8H6N4 |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

2-azido-4-methylbenzonitrile |

InChI |

InChI=1S/C8H6N4/c1-6-2-3-7(5-9)8(4-6)11-12-10/h2-4H,1H3 |

InChI Key |

NLDWPRBLCFVZTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Azido-4-methylbenzonitrile involves the reaction of 4-methylbenzonitrile with sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically requires stirring at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-methylbenzonitrile undergoes various chemical reactions, including:

Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Cycloaddition: Copper(I) catalysts are commonly used for cycloaddition reactions.

Substitution: Reagents like triphenylphosphine and imidazole can facilitate substitution reactions.

Major Products

Triazoles: Formed from cycloaddition reactions.

Substituted Derivatives: Formed from substitution reactions.

Scientific Research Applications

2-Azido-4-methylbenzonitrile is used in various fields:

Chemistry: As a precursor for synthesizing heterocycles and other complex molecules.

Biology: Utilized in bioorthogonal click chemistry for labeling and imaging biomolecules.

Industry: Used in the production of advanced materials and coatings.

Mechanism of Action

The azide group in 2-Azido-4-methylbenzonitrile is highly reactive and can undergo cycloaddition reactions with alkynes. This reactivity is harnessed in click chemistry, where the compound acts as a bioorthogonal reagent, selectively reacting with target molecules without interfering with biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-azido-4-methylbenzonitrile, we compare it with 2-[4-(azidomethyl)phenyl]benzonitrile , a structurally related compound reported by Peng et al. (2012) . Key differences and similarities are outlined below:

Key Findings:

Structural Complexity : The biphenyl system in 2-[4-(azidomethyl)phenyl]benzonitrile introduces torsional strain (46.41° dihedral angle), absent in this compound’s single-ring structure. This impacts packing efficiency and photophysical properties .

Reactivity : Both compounds exhibit azide-driven reactivity, but the azidomethyl group in the biphenyl derivative may offer enhanced steric hindrance, slowing click reactions compared to the more accessible azide in this compound.

Crystallography : The biphenyl compound’s crystal structure reveals weak C–H···C interactions, whereas this compound’s smaller structure may favor stronger dipole-dipole interactions due to the polar nitrile and azide groups.

Research Implications and Limitations

- Thermal Stability : Azido compounds are generally thermally labile. The methyl group in this compound could stabilize the molecule compared to bulkier analogs, but experimental data are needed.

- Synthetic Challenges : Halogenated precursors for this compound may require regioselective functionalization, unlike the biphenyl analog’s straightforward bromide-azide exchange .

- Literature Gaps : Direct studies on this compound are sparse; most inferences derive from structurally related systems. Further crystallographic and kinetic analyses are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.